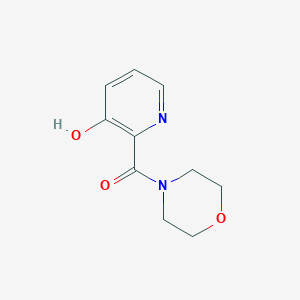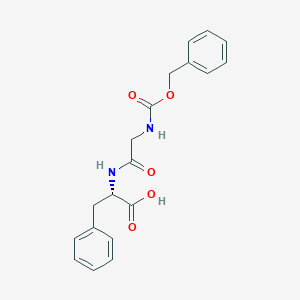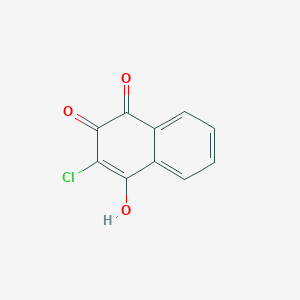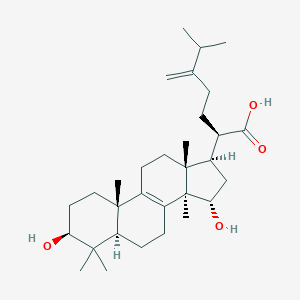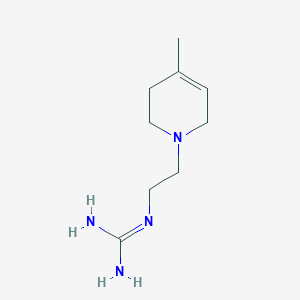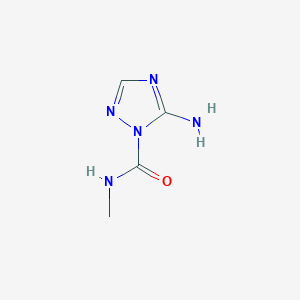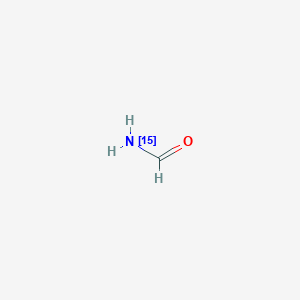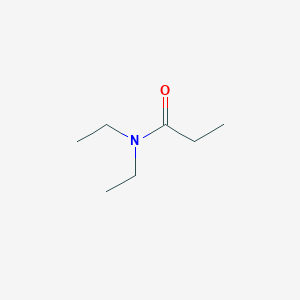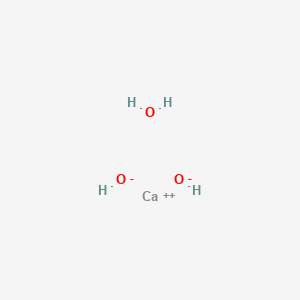
Calcium hydroxide, hydrate
Übersicht
Beschreibung
Calcium hydroxide, also known as slaked lime or hydrated lime, is an inorganic compound with the chemical formula Ca(OH)2. It is a white, odorless powder that is soluble in water. Calcium hydroxide is commonly used in various industrial and laboratory applications due to its unique properties and chemical reactivity.
Wirkmechanismus
The mechanism of action of calcium hydroxide varies depending on its application. In the medical field, calcium hydroxide works by inducing a mild inflammatory response in the pulp tissue, which promotes the formation of new dentin and helps to seal the root canal. It also has antimicrobial properties, which help to eliminate bacteria and prevent reinfection.
In the agricultural industry, calcium hydroxide works by neutralizing soil acidity and improving soil structure. It also acts as a pesticide by disrupting the cell membranes of pests and diseases, leading to their death.
Biochemische Und Physiologische Effekte
Calcium hydroxide has various biochemical and physiological effects on living organisms. In the human body, calcium hydroxide can cause irritation and inflammation if it comes into contact with the skin or eyes. It can also cause respiratory irritation if inhaled.
In plants, calcium hydroxide can increase nutrient availability and improve root development. It can also improve plant growth and yield by reducing soil acidity and increasing soil fertility.
Vorteile Und Einschränkungen Für Laborexperimente
Calcium hydroxide has several advantages and limitations for lab experiments. One advantage is its versatility and wide range of applications in different fields. It is also relatively inexpensive and readily available.
However, calcium hydroxide can be difficult to handle and store due to its reactivity with air and moisture. It can also be hazardous if not handled properly, as it can cause skin and eye irritation and respiratory problems.
Zukünftige Richtungen
There are several future directions for research on calcium hydroxide. One area of interest is its potential use as a renewable energy source. Calcium hydroxide can be used as a sorbent material for carbon capture and storage, which could help to reduce greenhouse gas emissions.
Another area of interest is its use in nanotechnology. Calcium hydroxide nanoparticles have been shown to have antimicrobial properties and could be used in medical and agricultural applications.
In conclusion, calcium hydroxide is a versatile and important compound that has many applications in various fields. Its unique properties and chemical reactivity make it a valuable material for scientific research and experimentation.
Wissenschaftliche Forschungsanwendungen
Calcium hydroxide has been extensively studied in scientific research due to its various applications in different fields. In the medical field, calcium hydroxide is used as a dental material for root canal therapy and as a temporary filling material. It is also used as a disinfectant and antiseptic agent due to its antimicrobial properties.
In the agricultural industry, calcium hydroxide is used as a soil amendment to increase soil pH and improve crop growth. It is also used as a pesticide to control pests and diseases in crops.
Eigenschaften
CAS-Nummer |
1332-69-0 |
|---|---|
Produktname |
Calcium hydroxide, hydrate |
Molekularformel |
CaH4O3 |
Molekulargewicht |
92.11 g/mol |
IUPAC-Name |
calcium;dihydroxide;hydrate |
InChI |
InChI=1S/Ca.3H2O/h;3*1H2/q+2;;;/p-2 |
InChI-Schlüssel |
CQVAWTWGTHPABZ-UHFFFAOYSA-L |
SMILES |
O.[OH-].[OH-].[Ca+2] |
Kanonische SMILES |
O.[OH-].[OH-].[Ca+2] |
Andere CAS-Nummern |
1332-69-0 |
Synonyme |
CALCIUM HYDROXIDE HYDRATE) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


